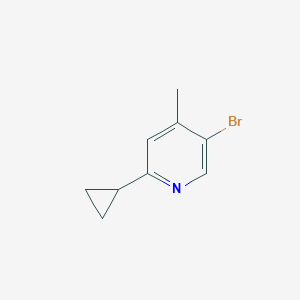

5-Bromo-2-cyclopropyl-4-methylpyridine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-bromo-2-cyclopropyl-4-methylpyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrN/c1-6-4-9(7-2-3-7)11-5-8(6)10/h4-5,7H,2-3H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBRYULANOSLPSP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=C1Br)C2CC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

579475-81-3 | |

| Record name | 5-bromo-2-cyclopropyl-4-methylpyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 5 Bromo 2 Cyclopropyl 4 Methylpyridine and Its Structural Analogs

Direct Halogenation Strategies

Direct halogenation offers a more straightforward path to bromo-pyridines, provided that the electronic nature of the pyridine (B92270) ring directs the incoming electrophile to the desired position. For a substrate like 2-cyclopropyl-4-methylpyridine (B3054101), the activating effects of the alkyl and cyclopropyl (B3062369) groups must be carefully considered to achieve selective bromination at the C-5 position.

Regioselective Bromination Approaches to Pyridine Cores

The introduction of a bromine atom onto a pyridine ring is an electrophilic aromatic substitution reaction. The inherent electron-deficient nature of the pyridine ring makes it less reactive than benzene, often requiring harsh conditions for halogenation. chemrxiv.orgnih.gov However, the presence of electron-donating substituents, such as alkyl and cyclopropyl groups, activates the ring and can direct the substitution. thieme-connect.comresearchgate.net The challenge lies in controlling the position of bromination, as mixtures of regioisomers can often form. chemrxiv.org

N-Bromosuccinimide (NBS) is a widely employed reagent for the bromination of activated aromatic and heterocyclic compounds. thieme-connect.comresearchgate.netgoogle.com It serves as a source of electrophilic bromine, particularly under acidic conditions or in polar solvents. Compared to molecular bromine, NBS is often considered a milder and more selective brominating agent, which can be advantageous in preventing over-bromination or side reactions. thieme-connect.comresearchgate.net The bromination of activated pyridines, such as those bearing amino, hydroxy, or methoxy (B1213986) groups, with NBS has been systematically studied, demonstrating its utility in achieving high regioselectivity. thieme-connect.comresearchgate.net For instance, the bromination of 2-amino-4-chloropyridine (B16104) with NBS proceeds efficiently to yield the 5-bromo derivative. google.com

The outcome of bromination reactions using NBS is highly dependent on the reaction conditions, including the solvent, temperature, and molar ratio of the reagents. thieme-connect.com A systematic study on activated pyridines showed that reactivity and regioselectivity are influenced by the nature and position of the substituent. thieme-connect.comresearchgate.net Solvents of varying polarity, such as acetonitrile (B52724) (CH3CN), carbon tetrachloride (CCl4), and methanol (B129727) (MeOH), can significantly affect the reaction's course. thieme-connect.com

For example, the bromination of various substituted pyridines with NBS reveals distinct product distributions based on the chosen solvent and temperature, as illustrated in the following table.

Table 1: Influence of Reaction Conditions on the NBS Bromination of Activated Pyridines

| Entry | Starting Material | Solvent | Temp. (°C) | Product(s) & Ratio | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| 1 | 2-Aminopyridine | CCl4 | rt | 5-Bromo (100) | 95 | thieme-connect.comresearchgate.net |

| 2 | 2-Aminopyridine | CH3CN | reflux | 5-Bromo (100) | 90 | thieme-connect.comresearchgate.net |

| 3 | 3-Hydroxypyridine | CH3CN | rt | 2-Bromo (100) | 95 | thieme-connect.comresearchgate.net |

| 4 | 4-Methoxypyridine | CCl4 | rt | 3-Bromo (100) | 45 | thieme-connect.comresearchgate.net |

| 5 | 2-Amino-4-chloropyridine | CH2Cl2 | 0 | 5-Bromo | >80 | google.com |

This table is illustrative, based on data for various substituted pyridines to show the effect of reaction conditions.

Sandmeyer Reaction for Bromo-Pyridines from Aminopyridines

The Sandmeyer reaction provides a reliable and versatile alternative for introducing a bromine atom onto a pyridine ring, particularly when direct bromination is not regioselective or efficient. wikipedia.orglscollege.ac.in This method involves the conversion of a primary aromatic amine, in this case, 5-amino-2-cyclopropyl-4-methylpyridine, into a diazonium salt, which is then displaced by a bromide nucleophile, typically using a copper(I) salt catalyst. wikipedia.orglscollege.ac.inorganic-chemistry.orgnih.gov This transformation is a cornerstone of aromatic chemistry as it allows for substitution patterns that are not accessible through direct electrophilic substitution. organic-chemistry.org One report explicitly details the synthesis of bromocyclopropylpyridines from the corresponding aminocyclopropylpyridines using a Sandmeyer approach with amyl nitrite (B80452) and copper(II) bromide in dibromomethane. nih.gov

Diazotization Procedures

Diazotization is the critical first step of the Sandmeyer sequence, wherein a primary aminopyridine is converted into its corresponding diazonium salt. numberanalytics.comacs.org This is typically achieved by treating the amine with nitrous acid (HNO2), which is generated in situ from a nitrite salt (e.g., sodium nitrite, NaNO2) and a strong mineral acid like hydrochloric acid (HCl) or hydrobromic acid (HBr) at low temperatures (0–5 °C) to ensure the stability of the diazonium salt. google.comgoogle.com For heterocyclic amines like aminopyridines, diazotization in dilute mineral acid leads to the formation of the corresponding diazonium ions, which are often used immediately in the subsequent substitution step. rsc.org Alternative diazotizing agents, such as organic nitrites (e.g., amyl nitrite, tert-butyl nitrite), can also be employed, often in organic solvents, which can be beneficial for substrates with limited solubility in aqueous acid. nih.govscientificupdate.com

Catalytic Systems for Bromination via Diazonium Salts

The decomposition of the diazonium salt and its replacement by a bromide is the final step of the Sandmeyer reaction. The classic approach utilizes a stoichiometric amount of a copper(I) salt, such as copper(I) bromide (CuBr). wikipedia.orglscollege.ac.in The mechanism is believed to involve a single electron transfer from the copper(I) species to the diazonium salt, generating an aryl radical, dinitrogen gas, and a copper(II) species. wikipedia.orgbyjus.com The aryl radical then reacts with the copper(II) halide to form the final aryl bromide and regenerate the copper(I) catalyst. byjus.com

Modern variations have focused on developing catalytic systems to reduce the amount of copper required. organic-chemistry.org Research has shown that an efficient Sandmeyer bromination can be achieved using catalytic amounts of a mixed Cu(I)/Cu(II) system in the presence of ligands like phenanthroline and a phase-transfer catalyst. organic-chemistry.org This catalytic protocol offers a practical and scalable approach, proceeding under mild conditions with high yields. organic-chemistry.org Other systems may use reagents like KBr in acetonitrile or polymer-supported bromide reagents in the presence of a copper catalyst. nih.govresearchgate.net

Table 2: Catalytic Systems for Sandmeyer Bromination

| Catalyst System | Bromide Source | Solvent | Key Features | Reference |

|---|---|---|---|---|

| CuBr (stoichiometric) | From diazotization in HBr | Water/HBr | Classic method | wikipedia.orglscollege.ac.in |

| Cu(I)/Cu(II)/phenanthroline (catalytic) | KBr | Acetonitrile | High yields, mild conditions, reduced copper | organic-chemistry.org |

| CuBr2 (0.5 equiv) | Dibromomethane (solvent) | Dibromomethane | Used for bromocyclopropylpyridines | nih.gov |

| [P4-VP]Et-Br / CuBr | Polymer-supported bromide | Not specified | Reagent can be regenerated | researchgate.net |

Carbon-Carbon Bond Formation via Cross-Coupling Reactions

Transition metal-catalyzed reactions, particularly those employing palladium, are fundamental for constructing the biaryl and alkyl-aryl linkages characteristic of many pyridine-based compounds of interest. mdpi.comnih.gov These methods offer a high degree of tolerance for various functional groups, making them suitable for complex molecule synthesis. mdpi.comthermofisher.com

The Suzuki-Miyaura coupling is one of the most widely used methods for C-C bond formation, reacting an organoboron species with an organohalide. mdpi.comwikipedia.org This reaction is noted for its mild conditions, commercial availability of reagents, and the fact that its inorganic byproducts are non-toxic and easily removed.

The Suzuki-Miyaura reaction is highly effective for coupling bromopyridines with a wide array of arylboronic acids. mdpi.com The reaction's success and yield can be influenced by the electronic properties of the coupling partners and the specific catalytic system employed.

The scope of the reaction is broad, tolerating both electron-donating and electron-withdrawing groups on the arylboronic acid, which allows for the synthesis of a diverse library of 5-aryl-pyridine derivatives. mdpi.comresearchgate.net For instance, the coupling of 5-bromo-2-methylpyridin-3-amine (B1289001) with various arylboronic acids proceeds in moderate to good yields using a Pd(PPh₃)₄ catalyst. mdpi.comresearchgate.net

However, the methodology has limitations. The coupling of nitrogen-rich, electron-deficient heterocycles like pyridine can be challenging. nih.govnih.gov Potential issues include:

Protodeboronation: Especially with unstable heteroarylboronic acids, where the boronic acid is replaced by a hydrogen atom, reducing the yield of the desired coupled product. nih.govnih.gov Using potassium organotrifluoroborates instead of boronic acids can mitigate this issue as they are more resistant to protodeboronation. nih.govacs.org

Catalyst Inhibition: The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium center, potentially inhibiting the catalytic cycle. nih.gov

Reaction Conditions: Achieving high yields for difficult couplings, such as those involving two heterocyclic partners, may require higher catalyst loadings (e.g., 3 mol %), specialized ligands like RuPhos, and elevated temperatures. nih.govacs.org

The choice of palladium catalyst, ligand, and base is critical for overcoming these challenges. Systems using bulky, electron-rich phosphine (B1218219) ligands like SPhos and XPhos with second-generation palladium precatalysts have shown superior results, particularly for unreactive substrate combinations. nih.gov

Table 1: Examples of Suzuki-Miyaura Coupling with Pyridine Derivatives

| Aryl Halide | Boronic Acid/Ester | Catalyst/Ligand | Base | Solvent | Yield | Reference |

| 5-bromo-2-methylpyridin-3-amine | Phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | Good | mdpi.com |

| N-[5-bromo-2-methylpyridine-3-yl]acetamide | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 85% | mdpi.comresearchgate.net |

| 6-chloroindole | Phenylboronic acid | P1 (SPhos precatalyst) | K₃PO₄ | Dioxane/H₂O | 97% | nih.gov |

| 2-chloropyridine | Potassium 2-pyridyltrifluoroborate | Pd(OAc)₂/RuPhos | Cs₂CO₃ | THF/H₂O | 81% | nih.gov |

Palladium-Catalyzed Suzuki Cross-Coupling

Mechanistic Considerations in Suzuki Coupling for Pyridine Derivatives

The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to proceed through three primary steps: oxidative addition, transmetalation, and reductive elimination. wikipedia.orglibretexts.orgnih.gov

Oxidative Addition: The cycle begins with the oxidative addition of the active Pd(0) catalyst to the organohalide (e.g., 5-bromo-2-cyclopropyl-4-methylpyridine). wikipedia.orglibretexts.org This forms a Pd(II) intermediate. The C-Br bond is highly susceptible to this step. illinois.edu

Transmetalation: This is a crucial step where the organic group is transferred from the boron atom to the palladium center. libretexts.org For this to occur, the boronic acid must first be activated by a base (e.g., K₃PO₄, Na₂CO₃), forming a more nucleophilic "ate" complex. researchgate.netorganic-chemistry.org This boronate complex then reacts with the Pd(II) intermediate to form a new diorganopalladium(II) species. wikipedia.org

Reductive Elimination: In the final step, the two organic groups on the palladium center couple, forming the new C-C bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle. libretexts.orgnih.gov

While the Suzuki coupling is prevalent, other cross-coupling reactions offer alternative or complementary routes to pyridine-based structures and their analogs.

Stille Coupling: This reaction couples an organotin compound (stannane) with an organohalide, catalyzed by palladium. wikipedia.orgorganic-chemistry.org The Stille reaction is highly versatile and tolerates a vast range of functional groups, making it suitable for the synthesis of complex molecules, including poly-pyridines. thermofisher.comnih.gov Its main disadvantage is the toxicity of the organotin reagents. organic-chemistry.org The mechanism is similar to the Suzuki coupling, involving oxidative addition, transmetalation, and reductive elimination. wikipedia.org

Buchwald–Hartwig Amination: This palladium-catalyzed reaction is a powerful method for forming carbon-nitrogen bonds, coupling an aryl halide with an amine. acs.orgresearchgate.net While not a C-C bond formation, it is highly relevant for synthesizing structural analogs of this compound where the bromo group is replaced by a primary or secondary amine. The reaction typically requires a palladium catalyst, a phosphine ligand (like dppp), and a strong base. acs.orgacs.org A notable application is the amination of 2-bromopyridines, which can be challenging with volatile amines; however, performing the reaction in a sealed tube at elevated temperatures provides an effective solution. acs.orgacs.orgnih.gov

Table 2: Example of Buchwald-Hartwig Amination of a Bromopyridine

| Substrate | Amine | Catalyst/Ligand | Base | Solvent | Yield | Reference |

| 2-Bromopyridine | Cyclopropylamine | Pd(OAc)₂ / dppp | NaOt-Bu | Toluene | Good | acs.org |

| 2-bromo-6-methyl pyridine | (+/-)-trans-1,2-diaminocyclohexane | [Pd₂(dba)₃] / (±)-BINAP | NaOBuᵗ | Toluene | 60% | chemspider.com |

Other Transition-Metal Catalyzed Coupling Strategies (e.g., Stille, Buchwald–Hartwig if analogues are relevant)

Incorporation of Cyclopropyl Moieties via Coupling Reactions

Introducing the cyclopropyl group onto the pyridine ring is a key synthetic step. This is typically achieved via a cross-coupling reaction using a cyclopropyl-organometallic reagent.

Suzuki-Miyaura Coupling: The most direct approach involves the reaction of a bromopyridine with cyclopropylboronic acid or its esters. Palladium catalyst systems, often with specialized ligands like SPhos, are effective for coupling cyclopropylboronic acids with aryl halides. nih.gov For example, Deng and colleagues reported the successful palladium-catalyzed coupling of 4-triflate-2(5H)-furanone with cyclopropylboronic acids, demonstrating the feasibility of such transformations on heterocyclic systems. ysu.am

Copper-Catalyzed Coupling: Alternative methods using other transition metals have also been developed. For instance, copper-catalyzed enantioconvergent radical cross-coupling of racemic cyclopropyl halides with terminal alkynes has been reported, showcasing a pathway to chiral cyclopropane (B1198618) structures. sustech.edu.cn

Functionalization of Pyridine Rings and Side Chains

After the core structure is assembled, further functionalization of the pyridine ring or its substituents can provide access to a wider range of analogs. Direct C-H functionalization has emerged as a powerful, atom-economical strategy, although controlling regioselectivity on an electron-deficient ring like pyridine remains a significant challenge. nih.govresearchgate.netrsc.org

Ring Functionalization: Functionalizing the pyridine ring at positions other than those bearing pre-installed groups (like the bromine atom) is difficult due to the electronic nature of the heterocycle. researchgate.net The C2 and C4 positions are generally more reactive towards nucleophilic or radical attack. bohrium.com Strategies to functionalize the C3 or C4 positions often require specific directing groups or the formation of intermediates like dihydropyridines. bohrium.comnih.gov

Side-Chain Functionalization: The methyl group at the C4 position is a handle for further chemical modification. For example, α-methylation of pyridines can be achieved to introduce a methyl group at the position adjacent to the nitrogen (C2 or C6). nih.govresearchgate.net While not directly applicable to the C4-methyl group, other radical or organometallic strategies could potentially be used to functionalize this position.

N-Oxide Strategy: A common tactic to alter the reactivity of the pyridine ring is to form the corresponding N-oxide. researchgate.netorganic-chemistry.org Oxidation of the ring nitrogen enhances the electrophilicity of the C2 and C4 positions, making them more susceptible to nucleophilic attack. researchgate.net After the desired functionalization, the N-oxide can be removed via deoxygenation, restoring the pyridine ring. researchgate.net

Direct C-H Functionalization Approaches

Directly converting a C-H bond into a C-C or C-heteroatom bond is a powerful strategy for streamlining synthetic sequences. For methyl-substituted pyridines, the benzylic C-H bonds of the methyl group and the C-H bonds of the pyridine ring itself are primary targets for functionalization.

A significant advancement in the functionalization of 2- and 4-alkylpyridines involves the selective chlorination of the benzylic C(sp³)–H bond. nih.gov Traditional radical-chain chlorination methods often suffer from poor selectivity. nih.gov However, newer methods leverage polar reaction pathways to achieve high site-selectivity. nih.gov

One effective strategy involves the activation of the pyridine substrate with trifluoromethanesulfonyl chloride (TfCl), which promotes the formation of enamine tautomers. These intermediates readily react with electrophilic chlorinating agents like trichloroisocyanuric acid (TCCA) or N-chlorosuccinimide (NCS) to yield the desired heterobenzyl chloride. nih.govwisc.edu This method is notable for its compatibility with a range of oxidatively sensitive functional groups. wisc.edu The resulting benzyl (B1604629) chlorides are versatile intermediates that can be used directly, without purification, in nucleophilic substitution reactions with amines, azoles, and other nucleophiles to create diverse molecular structures. nih.govwisc.edu

Another approach utilizes a copper catalyst system, such as CuICl/bis(oxazoline), with N-fluorobenzenesulfonimide (NFSI) as the oxidant and potassium chloride (KCl) as the chloride source. nih.govdigitellinc.com This system demonstrates high benzylic selectivity, proceeding through a radical-relay mechanism where a nitrogen-centered radical (•NSI) performs the initial hydrogen-atom transfer (HAT). nih.gov The sequential chlorination/substitution sequence provides an efficient pathway for net C–H coupling. digitellinc.com

Table 1: Comparison of Benzylic C-H Chlorination Methods for Alkylpyridines

| Method | Catalyst/Activating Agent | Chlorinating Agent | Mechanism | Key Features |

|---|---|---|---|---|

| Polar Pathway | Trifluoromethanesulfonyl chloride (TfCl) | TCCA or NCS | Polar (via enamine tautomer) | High selectivity for 2- and 4-alkylpyridines; resulting chloride used without isolation. nih.govwisc.edu |

Direct functionalization of the pyridine ring C-H bonds is challenging due to the ring's electron-deficient nature. rsc.org To overcome this, the pyridine nitrogen is often activated to increase the ring's reactivity toward nucleophilic or radical attack. Forming N-activated pyridinium (B92312) salts is a common and effective strategy. rsc.orgresearchgate.net

N-alkoxy or N-amino pyridinium salts are particularly effective as radical acceptors. researchgate.netnih.gov These salts can be generated in situ or prepared as stable intermediates. They readily undergo single-electron reduction, often initiated by a photocatalyst under visible light, to form a radical species. rsc.orgnih.gov For instance, N-methoxypyridinium salts have shown remarkable reactivity towards alkyl radicals, with rate constants significantly higher than those for addition to simple protonated pyridines. nih.gov This allows for the efficient monoalkylation of the pyridine ring under neutral conditions, avoiding the need for strong acids. nih.gov

The radicals that add to the activated pyridinium ring can be generated from various precursors, including alkyl sulfoxides, alkyl iodides, and alkenes (via hydroboration). researchgate.netnih.gov This methodology has been successfully applied in three-component coupling reactions, expanding its synthetic utility. nih.gov The activation strategy can also direct functionalization to specific positions; for example, N-amidopyridinium salts have been used for C4-selective functionalization. rsc.org

Table 2: Methods for Radical Addition to N-Activated Pyridinium Salts

| Pyridinium Salt Type | Radical Precursor | Activation Method | Outcome |

|---|---|---|---|

| N-methoxypyridinium | Alkyl iodides, Xanthates, Organoboranes | Radical chain reaction (e.g., with Et₃B) | Monoalkylation of the pyridine ring. nih.gov |

| N-aminopyridinium | Alkenes, Cycloalkanols | Photocatalysis (Visible Light/Ir-catalyst) | [3+2] Annulation, Aziridination, Semipinacol Rearrangement. nih.gov |

| N-alkoxypyridinium | Alkyl sulfoxides | Visible Light (EDA complex formation) | Pyridine derivatization. researchgate.net |

Manipulation of Substituents for Targeted Synthesis

The targeted synthesis of a complex molecule like this compound often requires careful manipulation of substituents, using them to either protect reactive sites or to serve as handles for subsequent transformations.

The nitrogen atom in a pyridine ring can coordinate with catalysts or react with reagents, interfering with desired transformations at other positions. rsc.org Therefore, the temporary installation of a protecting group on the nitrogen is a common tactic. Benzyl-based groups, such as benzyl halides and their methoxy-substituted derivatives, can be used to form pyridinium salts, effectively protecting the nitrogen lone pair. researchgate.net Another effective protecting group for pyridine is borane (B79455) (BH₃), which forms a stable complex with the nitrogen. acs.org This protection strategy prevents unwanted side reactions, such as those mediated by strong bases, allowing for selective alkylation or other modifications on the rest of the molecule. The borane group can be subsequently removed under acidic conditions.

In the target compound, the bromine atom at the C5 position is not merely a static substituent but a highly valuable synthetic handle. Halogens, particularly bromine and iodine, are excellent "place-holding groups" for transition-metal-catalyzed cross-coupling reactions. The carbon-bromine bond can be selectively activated to form new carbon-carbon or carbon-heteroatom bonds.

The Suzuki cross-coupling reaction is a powerful tool for this purpose. For example, a compound like N-[5-bromo-2-methylpyridin-3-yl]acetamide can be efficiently coupled with a variety of arylboronic acids using a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0), and a base like potassium phosphate. mdpi.com This strategy allows for the introduction of diverse aryl or heteroaryl substituents at the position formerly occupied by the bromine atom, providing a direct route to a wide array of analogs from a common intermediate.

Synthetic Route Optimization and Scalability Considerations

Transitioning a synthetic route from laboratory-scale discovery to larger-scale production necessitates a focus on optimization and scalability. This involves improving reaction yields, minimizing byproducts, using less hazardous reagents, and ensuring the process is robust and cost-effective. researchgate.net

For the synthesis of substituted bromopyridines, optimization might involve screening different catalysts, bases, and solvent systems to maximize the efficiency of key steps like cross-coupling reactions. researchgate.net For instance, in Suzuki couplings, moving to microwave-assisted heating can dramatically reduce reaction times, while the choice of palladium catalyst and base can increase the yield by 30% or more. researchgate.net

The synthesis of the cyclopropyl group also requires scalable methods. The development of efficient diastereoselective and enantioselective routes to key intermediates, such as trans-cyclopropyl esters, is crucial. x-chemrx.com Strategies like the Johnson–Corey–Chaykovsky reaction or cascade reactions starting from chiral epoxides can provide excellent stereocontrol in a scalable manner, ensuring the final product is produced with high purity and efficiency. x-chemrx.com The use of stable and readily available starting materials, such as cyclopropyl trifluoroborates, can also facilitate rapid diversification and scale-up. x-chemrx.com

Process Development for Industrial Scale-Up

A plausible industrial synthesis would likely involve a multi-step sequence, starting from more readily available precursors. One potential strategy begins with a substituted pyridine, which is then functionalized with the bromo and cyclopropyl groups. For instance, a process could be envisioned starting from a 2-cyclopropyl-4-methylpyridine precursor, which would then undergo bromination. The synthesis of the 2-cyclopropyl-4-methylpyridine itself could be a key challenge for industrial production.

Another approach could involve the construction of the pyridine ring from acyclic precursors already bearing the required substituents. The Chichibabin pyridine synthesis, a classic industrial method, involves the condensation of aldehydes and ammonia, though it may lack the specific regioselectivity required for this particular substitution pattern. researchgate.net More modern, modular methods for pyridine synthesis, such as those employing cascade reactions or cycloadditions, offer greater flexibility but may be more complex and costly to implement on an industrial scale. nih.govnih.gov

The following table outlines a hypothetical multi-step synthesis for this compound, drawing parallels from known industrial processes for related compounds.

| Step | Reaction | Key Considerations for Scale-Up |

| 1 | Synthesis of 2-cyclopropyl-4-methylpyridine | Availability and cost of starting materials, potential for one-pot synthesis, catalyst selection and recovery. |

| 2 | Bromination of 2-cyclopropyl-4-methylpyridine | Regioselectivity of bromination, use of safe brominating agents, control of reaction temperature and by-product formation. |

| 3 | Purification | Development of efficient crystallization or distillation methods to achieve high purity, minimizing solvent waste. |

Ultimately, the optimal industrial process would be determined by a combination of factors including raw material cost, process safety, capital investment, and environmental impact. Continuous flow chemistry is also an increasingly attractive option for the manufacturing of fine chemicals, offering potential advantages in terms of safety, efficiency, and scalability. vcu.edu

Efficiency and Atom Economy in Synthetic Pathways

The efficiency of a synthetic pathway can be evaluated through various metrics, with percentage yield being the most traditional. However, a more holistic assessment of the "greenness" of a chemical process is provided by the concept of atom economy. rsc.org Atom economy, developed by Barry Trost, measures the proportion of reactant atoms that are incorporated into the desired product, providing a clear indication of how efficiently raw materials are utilized. rsc.org

Addition and rearrangement reactions are inherently atom-economical, often achieving 100% atom economy in theory. rsc.org In contrast, substitution and elimination reactions generate stoichiometric by-products, leading to lower atom economy. rsc.org For the synthesis of a molecule like this compound, which likely involves substitution reactions, maximizing atom economy is a significant challenge.

Let's consider a hypothetical synthesis of this compound starting from 2-cyclopropyl-4-methylpyridine and elemental bromine (Br₂).

Hypothetical Bromination Reaction:

C₉H₁₁N + Br₂ → C₉H₁₀BrN + HBr

To calculate the theoretical atom economy for this step, we use the following formula:

Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of all Reactants) x 100%

| Compound | Molecular Formula | Molecular Weight ( g/mol ) |

| 2-cyclopropyl-4-methylpyridine | C₉H₁₁N | 133.19 |

| Bromine | Br₂ | 159.81 |

| This compound | C₉H₁₀BrN | 212.09 |

| Hydrogen Bromide | HBr | 80.91 |

In this idealized reaction, the atom economy would be:

(212.09 / (133.19 + 159.81)) x 100% = 72.3%

Catalytic Routes: The use of catalysts can enable more selective reactions and reduce the need for stoichiometric reagents. For example, catalytic bromination methods could potentially offer higher efficiency and milder reaction conditions.

Alternative Reagents: The choice of brominating agent can significantly impact atom economy. While elemental bromine is a common reagent, alternatives like pyridinium tribromide might be used to generate Br₂ in situ, although this introduces its own atom economy considerations. chegg.comchegg.com

Solvent Selection and Recycling: The choice of solvent and the ability to recycle it are crucial for reducing the environmental impact and cost of a process.

The development of synthetic pathways with high atom economy is a key principle of green chemistry and is increasingly important for the economic and environmental sustainability of chemical manufacturing. chemicalbook.com For a molecule like this compound, a thorough analysis of potential synthetic routes, considering both yield and atom economy, would be essential for the development of a truly efficient and scalable industrial process.

Reactivity Profiles and Mechanistic Investigations of 5 Bromo 2 Cyclopropyl 4 Methylpyridine

Reactivity of the Bromine Atom in Pyridine (B92270) Ring

The bromine atom at the 5-position of the pyridine ring is a key site for functionalization. Its reactivity is predominantly characterized by its ability to be substituted by a variety of nucleophiles, a process influenced by the electronic environment of the pyridine ring.

Nucleophilic Aromatic Substitution Reactions

The bromine atom on the pyridine ring of 5-Bromo-2-cyclopropyl-4-methylpyridine is susceptible to nucleophilic aromatic substitution (SNAr). In these reactions, a nucleophile replaces the bromine atom. The pyridine ring, being an electron-deficient aromatic system, can stabilize the negative charge in the Meisenheimer complex intermediate, which is formed during the reaction. The rate and success of these reactions are highly dependent on the nature of the nucleophile, the reaction conditions, and the presence of a catalyst.

Common nucleophilic aromatic substitution reactions for bromopyridines include palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling (using boronic acids or their esters) and the Buchwald-Hartwig amination (using amines). These reactions are powerful tools for forming new carbon-carbon and carbon-nitrogen bonds, respectively.

Table 1: Illustrative Examples of Nucleophilic Aromatic Substitution Reactions (Note: The following data is illustrative and based on typical conditions for similar bromopyridine derivatives, as specific experimental data for this compound was not found in the public domain.)

| Entry | Nucleophile | Catalyst/Ligand | Base | Solvent | Temp (°C) | Product |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 100 | 2-cyclopropyl-4-methyl-5-phenylpyridine |

| 2 | Aniline (B41778) | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | Dioxane | 110 | N-(2-cyclopropyl-4-methylpyridin-5-yl)aniline |

| 3 | Morpholine | Pd₂(dba)₃ / BINAP | NaOtBu | Toluene | 100 | 4-(2-cyclopropyl-4-methylpyridin-5-yl)morpholine |

Electrophilic and Nucleophilic Interactions

This electronic landscape means that the interactions with electrophiles and nucleophiles are directed to specific positions. Electrophilic attack, if it occurs, would be directed to the positions least deactivated by the nitrogen atom. Nucleophilic attack is more characteristic of pyridine chemistry and is directed towards the electron-deficient positions, often leading to substitution of a suitable leaving group like the bromine atom.

Reactivity of the Pyridine Nitrogen Atom

The lone pair of electrons on the nitrogen atom of the pyridine ring is readily available for reaction with electrophiles, leading to the formation of N-oxides and pyridinium (B92312) salts. These transformations significantly alter the reactivity of the pyridine ring itself.

N-Oxidation Reactions and their Role in Further Functionalization

The nitrogen atom in this compound can be oxidized to form the corresponding N-oxide using oxidizing agents such as peroxy acids (e.g., m-chloroperbenzoic acid, m-CPBA) or hydrogen peroxide in acetic acid.

The formation of the N-oxide has a profound effect on the electronic properties and reactivity of the pyridine ring. The N-oxide group is a strong electron-donating group through resonance, which increases the electron density on the ring carbons, particularly at the 2- and 4-positions. This enhanced electron density facilitates electrophilic substitution reactions on the pyridine ring, which are otherwise difficult. Furthermore, the N-oxide can be used to direct functionalization at the positions ortho and para to the nitrogen. For instance, the N-oxide can be readily nitrated or halogenated at the 4-position. The N-oxide can later be removed by reduction if desired.

Table 2: Illustrative N-Oxidation Reaction (Note: The following data is illustrative and based on general procedures for pyridine N-oxidation.)

| Reactant | Oxidizing Agent | Solvent | Temp (°C) | Product |

| This compound | m-CPBA | Dichloromethane | 25 | This compound 1-oxide |

Formation and Reactivity of Pyridinium Salts

The nitrogen atom of this compound can react with alkyl halides or other electrophiles to form pyridinium salts. In this reaction, the nitrogen atom acts as a nucleophile, attacking the electrophilic carbon of the alkyl halide.

The formation of a pyridinium salt further increases the electron-deficient nature of the pyridine ring, making it even more susceptible to nucleophilic attack. The positively charged nitrogen atom strongly withdraws electron density from the ring, activating the positions ortho and para to it for nucleophilic substitution. This property can be exploited in various synthetic strategies.

Table 3: Illustrative Formation of a Pyridinium Salt (Note: The following data is illustrative and based on general procedures for pyridinium salt formation.)

| Reactant | Alkylating Agent | Solvent | Temp (°C) | Product |

| This compound | Methyl iodide | Acetonitrile (B52724) | 50 | 5-Bromo-2-cyclopropyl-1,4-dimethylpyridinium iodide |

Influence of the Cyclopropyl (B3062369) Group on Ring Reactivity

In the context of this compound, the cyclopropyl group can act as a weak π-electron donor to the pyridine ring. This electron donation can partially offset the electron-withdrawing effect of the nitrogen atom, thereby influencing the rates and regioselectivity of reactions involving the pyridine ring. For instance, this electron-donating nature can subtly affect the conditions required for nucleophilic aromatic substitution of the bromine atom and may also influence the basicity of the pyridine nitrogen. The steric bulk of the cyclopropyl group can also play a role in directing the approach of reagents to the nearby positions on the ring.

Inductive and Resonance Effects of the Cyclopropyl Moiety

The cyclopropyl group, positioned at the 2-position of the pyridine ring, exerts a significant influence on the molecule's electronic properties. Generally, a cyclopropyl group can act as a good π-electron donor, capable of conjugating with adjacent unsaturated systems. This is attributed to the unique hybridization of its carbon-carbon bonds, which possess a higher p-character than typical alkanes. This donation of electron density can partially counteract the electron-withdrawing nature of the pyridine ring nitrogen.

The methyl group at the 4-position further contributes to the electronic landscape through a positive inductive effect (+I). Alkyl groups are known to be electron-donating, pushing electron density into the ring system. rsc.org This effect, combined with the potential π-donation from the cyclopropyl group, can influence the regioselectivity of reactions. For instance, in palladium-catalyzed cross-coupling reactions, the electronic nature of the substituents can affect the rate of oxidative addition.

Computational studies on substituted pyridines have provided insights into how different functional groups modulate the electronic environment. mdpi.comnih.gov Density Functional Theory (DFT) calculations can be employed to map the molecular electrostatic potential and analyze frontier molecular orbitals, which helps in predicting the most likely sites for nucleophilic or electrophilic attack. nih.gov In the case of this compound, the interplay of the electron-donating cyclopropyl and methyl groups with the electron-withdrawing bromine atom and pyridine nitrogen creates a nuanced reactivity profile.

Steric Hindrance and Conformational Preferences

Steric hindrance plays a crucial role in the reactivity of this compound, primarily due to the presence of the cyclopropyl group at the 2-position, adjacent to the nitrogen atom and the site of potential substitution reactions involving the bromine at the 5-position. The spatial bulk of the cyclopropyl group can impede the approach of reagents, particularly large or sterically demanding ones. This steric effect can influence the rate and feasibility of reactions at the neighboring positions.

Conformational preferences of the cyclopropyl group relative to the pyridine ring are also a key consideration. The rotation around the C2-cyclopropyl bond will have energetic barriers, leading to preferred conformations that minimize steric clash. These preferences can, in turn, affect the orientation of the molecule during a reaction, potentially influencing the stereochemical outcome or the ability of the catalyst to coordinate effectively. For instance, in cross-coupling reactions, the conformation of the substrate can impact the oxidative addition step. Studies on sterically hindered substrates in Suzuki-Miyaura reactions have shown that bulky ligands on the palladium catalyst are often necessary to achieve good yields, underscoring the importance of steric factors. nih.gov

The following table summarizes the key substituents and their anticipated effects on the reactivity of the parent pyridine ring:

| Substituent | Position | Electronic Effect | Steric Effect |

| Cyclopropyl | 2 | π-electron donor | Significant steric hindrance |

| Methyl | 4 | Inductive (+I) electron donor | Moderate steric hindrance |

| Bromo | 5 | Inductive (-I) electron-withdrawing, weak deactivator | Minimal steric hindrance |

Studies on Reaction Pathways and Intermediates

Understanding the reaction pathways and identifying key intermediates are fundamental to optimizing reaction conditions and predicting product outcomes. For this compound, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are of significant interest for forming new carbon-carbon bonds.

Elucidation of Specific Reaction Mechanisms

The Suzuki-Miyaura reaction is a powerful tool for the arylation of halo-pyridines. nih.gov The generally accepted mechanism for the Suzuki-Miyaura coupling of a bromopyridine derivative like this compound involves a catalytic cycle with a palladium complex. wikipedia.orglibretexts.org

The key steps in the catalytic cycle are:

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the carbon-bromine bond of the pyridine ring to form a Pd(II) intermediate. This is often the rate-determining step of the reaction. libretexts.org

Transmetalation: The organoboron reagent (e.g., a boronic acid), after activation by a base, transfers its organic group to the palladium center, displacing the bromide ion.

Reductive Elimination: The two organic groups on the palladium complex couple, forming the new carbon-carbon bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle. libretexts.org

A study on the Suzuki cross-coupling of 5-bromo-2-methylpyridin-3-amine (B1289001) with various arylboronic acids demonstrated the feasibility of this reaction on a similarly substituted pyridine ring. nih.gov The reaction was carried out in the presence of a palladium catalyst and a base, yielding the desired coupled products in moderate to good yields. nih.gov This suggests that this compound would likely undergo a similar reaction pathway.

Transition State Analysis in Key Transformations

Computational investigations of the Suzuki-Miyaura reaction on brominated aromatic compounds have provided detailed energetic profiles of the catalytic cycle. nih.gov These studies can calculate the activation energies for each step, including oxidative addition, transmetalation, and reductive elimination. For instance, in a DFT study of the Suzuki-Miyaura reaction with bromobenzene, the transmetalation step was identified as the rate-determining step, with a calculated activation energy of 36.8 kcal mol⁻¹. nih.gov The transition states are characterized by specific geometries and imaginary frequencies corresponding to the reaction coordinate. nih.gov

For the Suzuki-Miyaura reaction of 2- or 4-bromopyridines, mechanistic studies have focused on the transmetalation step, with proposals of different operative pathways depending on the reaction conditions. researchgate.net The characterization of intermediates, sometimes achievable through computational methods, provides crucial evidence for the proposed mechanisms. researchgate.net Such computational analyses for this compound would be valuable in understanding the influence of the cyclopropyl and methyl substituents on the energies of the transition states and intermediates throughout the catalytic cycle.

Advanced Spectroscopic and Structural Elucidation Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. A complete NMR analysis would provide unambiguous assignment of all proton and carbon signals and reveal through-bond and through-space connectivities.

A standard one-dimensional ¹H NMR spectrum would provide initial information on the chemical environment of the protons. For 5-Bromo-2-cyclopropyl-4-methylpyridine, distinct signals would be expected for the aromatic protons, the methyl protons, and the protons of the cyclopropyl (B3062369) group.

To definitively assign these protons and understand their spatial relationships, two-dimensional NMR experiments are crucial:

Correlation Spectroscopy (COSY): This experiment would reveal scalar couplings between protons, specifically identifying which protons are on adjacent carbon atoms. For instance, COSY would show correlations between the methine and methylene (B1212753) protons of the cyclopropyl ring.

Nuclear Overhauser Effect Spectroscopy (NOESY): This technique identifies protons that are close to each other in space, irrespective of whether they are connected through bonds. NOESY would be critical in determining the orientation of the cyclopropyl group relative to the methyl group and the pyridine (B92270) ring.

A hypothetical ¹H NMR data table based on the structure is presented below. The exact chemical shifts (δ) and coupling constants (J) would need to be determined experimentally.

| Proton Assignment | Expected Chemical Shift (ppm) | Expected Multiplicity | Expected Coupling Constants (Hz) |

| H-3 (pyridine ring) | ~7.0-7.5 | s | - |

| H-6 (pyridine ring) | ~8.0-8.5 | s | - |

| -CH₃ (methyl) | ~2.2-2.6 | s | - |

| -CH- (cyclopropyl) | ~1.8-2.2 | m | |

| -CH₂- (cyclopropyl) | ~0.8-1.2 | m |

A ¹³C NMR spectrum, typically acquired with proton decoupling, reveals the number of unique carbon environments in the molecule. For this compound, eight distinct carbon signals would be anticipated. The chemical shifts of these carbons provide insight into their electronic environment.

A predicted ¹³C NMR data table is shown below. Experimental verification is required to confirm these assignments.

| Carbon Assignment | Expected Chemical Shift (ppm) |

| C-2 (pyridine ring) | ~155-165 |

| C-3 (pyridine ring) | ~120-130 |

| C-4 (pyridine ring) | ~145-155 |

| C-5 (pyridine ring) | ~115-125 |

| C-6 (pyridine ring) | ~140-150 |

| -CH₃ (methyl) | ~15-25 |

| -CH- (cyclopropyl) | ~10-20 |

| -CH₂- (cyclopropyl) | ~5-15 |

Given the presence of a nitrogen atom in the pyridine ring, ¹⁵N NMR spectroscopy could provide valuable information about the electronic structure at the nitrogen center. The chemical shift of the nitrogen atom is sensitive to substitution on the pyridine ring. While ¹⁹F NMR is not applicable to the parent compound, it would be a critical tool for characterizing any fluorinated derivatives.

Vibrational Spectroscopy for Molecular Characterization

Vibrational spectroscopy techniques, such as FT-IR and FT-Raman, are used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.

An FT-IR spectrum of this compound would display characteristic absorption bands corresponding to the various functional groups. The table below outlines the expected vibrational frequencies.

| Functional Group | Expected Vibrational Frequency (cm⁻¹) |

| C-H stretching (aromatic) | 3000-3100 |

| C-H stretching (aliphatic - CH₃, cyclopropyl) | 2850-3000 |

| C=N and C=C stretching (pyridine ring) | 1400-1600 |

| C-H bending (methyl, cyclopropyl) | 1350-1470 |

| C-Br stretching | 500-600 |

FT-Raman spectroscopy provides complementary information to FT-IR. Aromatic ring vibrations and C-C skeletal vibrations often show strong signals in the Raman spectrum. This technique would be particularly useful for characterizing the vibrational modes of the pyridine ring and the cyclopropyl group.

Mass Spectrometry Techniques

Mass spectrometry is an indispensable tool for determining the molecular weight and structural features of organic molecules. Through ionization and subsequent analysis of the mass-to-charge ratio of the resulting ions, it provides a wealth of information.

High-Resolution Mass Spectrometry (HRMS) is critical for the unambiguous determination of a compound's elemental formula by measuring its mass with very high precision. For this compound, with the molecular formula C₉H₁₀BrN, the theoretical monoisotopic mass can be calculated by summing the masses of the most abundant isotopes of each element (¹²C, ¹H, ⁷⁹Br, and ¹⁴N).

The calculated exact mass provides a highly specific identifier for the compound. When analyzed by HRMS, the experimentally measured mass of the molecular ion ([M]⁺ or [M+H]⁺) should match this theoretical value to within a few parts per million (ppm), confirming the elemental composition and distinguishing it from other potential isobaric compounds. For the isomeric compound 5-bromo-4-cyclopropyl-2-methylpyridine, a monoisotopic mass of 210.99966 has been reported, which is consistent with the C₉H₁₀BrN formula. guidechem.com

Table 1: Theoretical Isotopic Mass Data for this compound (C₉H₁₀BrN)

| Isotope Formula | Monoisotopic Mass (Da) |

| C₉H₁₀⁷⁹BrN | 210.99966 |

| C₉H₁₀⁸¹BrN | 212.99761 |

This table presents the theoretical monoisotopic masses for the two major isotopic forms of the compound, reflecting the natural abundance of bromine isotopes (⁷⁹Br and ⁸¹Br).

Tandem Mass Spectrometry (MS/MS) provides deeper structural insights by inducing fragmentation of a selected precursor ion (typically the molecular ion) and analyzing the resulting product ions. The fragmentation pattern is characteristic of the molecule's structure and can be used to piece together its constituent parts.

For this compound, the fragmentation in an electron ionization (EI) or collision-induced dissociation (CID) experiment would likely proceed through several predictable pathways:

Loss of a Bromine Radical: A common fragmentation for brominated aromatic compounds is the cleavage of the C-Br bond, which would result in a fragment ion corresponding to [M-Br]⁺. nih.gov

Fragmentation of the Cyclopropyl Ring: Cyclopropyl groups can undergo ring-opening and subsequent loss of small neutral molecules. docbrown.info For instance, the loss of ethene (C₂H₄, 28 Da) from the [M-Br]⁺ ion is a plausible pathway. youtube.com

Loss of a Methyl Radical: Cleavage of the methyl group from the pyridine ring would lead to an [M-CH₃]⁺ ion.

Ring Fragmentation: The stable pyridine ring may also fragment under higher energy conditions, although this is generally less favored than the loss of substituents.

By analyzing the masses of these fragment ions, the connectivity of the molecule can be confirmed.

Table 2: Predicted Major Fragment Ions in the MS/MS Spectrum of this compound

| Precursor Ion (m/z) | Proposed Fragment Ion | Neutral Loss | Predicted Fragment m/z |

| 211/213 | [C₉H₁₀N]⁺ | Br | 132 |

| 211/213 | [C₈H₇BrN]⁺ | CH₃ | 196/198 |

| 132 | [C₇H₆N]⁺ | C₂H₄ | 104 |

This table outlines the expected primary fragmentation pathways and the corresponding mass-to-charge ratios of the resulting ions, based on established fragmentation rules for similar chemical moieties.

X-ray Crystallography for Solid-State Structure Determination

While mass spectrometry elucidates the structure in the gas phase, X-ray crystallography provides the definitive solid-state structure, offering precise information on bond lengths, bond angles, and the spatial arrangement of atoms.

Single-crystal X-ray diffraction analysis would reveal the precise three-dimensional arrangement of atoms in this compound. The analysis would confirm the planarity of the pyridine ring and determine the orientation of the cyclopropyl and methyl substituents relative to the ring.

Based on crystal structures of related compounds, such as 2-Bromo-5-methylpyridine researchgate.net and other substituted pyridines urfu.ru, the pyridine ring is expected to be essentially planar. The carbon-carbon bond lengths within the ring would exhibit values intermediate between typical single and double bonds, characteristic of an aromatic system. The C-Br bond length would be consistent with that of a bromine atom attached to an sp²-hybridized carbon.

A key conformational feature would be the torsion angle between the cyclopropyl group and the pyridine ring. Steric and electronic effects will dictate the preferred rotational orientation of the cyclopropyl group relative to the plane of the pyridine ring.

The packing of molecules in the crystal lattice is governed by a network of intermolecular interactions. For this compound, several types of non-covalent interactions are anticipated to play a role in stabilizing the crystal structure.

Hydrogen Bonding: Although the molecule lacks classical hydrogen bond donors, weak C-H···N hydrogen bonds are expected, where a hydrogen atom from a methyl or cyclopropyl group on one molecule interacts with the nitrogen atom of a neighboring pyridine ring. Such interactions are known to form chains or other supramolecular motifs in crystals of pyridine derivatives. researchgate.net

Halogen Bonding: The bromine atom, having a region of positive electrostatic potential on its outermost surface (the σ-hole), could potentially act as a halogen bond donor, interacting with the electron-rich nitrogen atom or the π-system of an adjacent pyridine ring.

Computational and Theoretical Investigations of 5 Bromo 2 Cyclopropyl 4 Methylpyridine

Electronic Structure Calculations (Density Functional Theory - DFT)

Density Functional Theory has emerged as a powerful tool for predicting the electronic structure and properties of molecules with a high degree of accuracy. researchgate.netresearcher.life For the theoretical investigation of 5-Bromo-2-cyclopropyl-4-methylpyridine, calculations are conceptually based on the B3LYP functional with a 6-311++G(d,p) basis set, a combination known to provide reliable results for organic molecules. nih.govresearchgate.net

Optimization of Molecular Geometry

The initial step in any DFT study is the optimization of the molecule's geometry to find its most stable, lowest-energy conformation. For this compound, this process involves the adjustment of all bond lengths, bond angles, and dihedral angles. The resulting optimized structure would reveal the spatial arrangement of the pyridine (B92270) ring and its substituents. It is anticipated that the pyridine ring will exhibit a largely planar structure, with the cyclopropyl (B3062369) and methyl groups positioned to minimize steric hindrance. The bond lengths and angles within the pyridine ring will be influenced by the electronic effects of the substituents. For instance, the electron-donating methyl and cyclopropyl groups are expected to slightly increase the electron density in the ring, potentially leading to minor alterations in bond lengths compared to unsubstituted pyridine. Conversely, the electron-withdrawing bromine atom will have an opposing effect.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gaps)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in determining the chemical reactivity and electronic properties of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The energy gap between the HOMO and LUMO (ΔE) is a critical parameter for assessing molecular stability and reactivity; a smaller gap generally indicates higher reactivity. mdpi.comscirp.org

For this compound, the HOMO is expected to be localized primarily on the electron-rich pyridine ring and the electron-donating cyclopropyl and methyl groups. The LUMO, on the other hand, is likely to be distributed over the pyridine ring and the electron-withdrawing bromine atom. The presence of both electron-donating and electron-withdrawing groups is expected to result in a relatively moderate HOMO-LUMO gap. Based on studies of similar substituted pyridines, the predicted energies are presented in the table below. mdpi.com

| Parameter | Predicted Energy (eV) |

|---|---|

| EHOMO | -6.5 to -6.0 |

| ELUMO | -1.5 to -1.0 |

| HOMO-LUMO Gap (ΔE) | 4.5 to 5.0 |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping provides a visual representation of the charge distribution within a molecule, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). nih.govresearchgate.net In an MEP map, red-colored regions indicate a high negative potential (electron-rich), while blue-colored regions represent a high positive potential (electron-poor).

For this compound, the MEP map is predicted to show a region of high negative potential around the nitrogen atom of the pyridine ring, a characteristic feature of pyridines that accounts for their basicity and ability to coordinate with metal ions. researchgate.netnih.gov The bromine atom, being highly electronegative, will also contribute to a region of negative potential. Conversely, the hydrogen atoms of the methyl and cyclopropyl groups, as well as the regions adjacent to the electron-withdrawing bromine atom, are expected to exhibit a positive electrostatic potential. The MEP analysis is invaluable for predicting how the molecule will interact with other chemical species. researchgate.net

Dipole Moment Calculations

In this compound, the individual bond dipoles associated with the C-Br, C-N, and C-C bonds, as well as the contributions from the cyclopropyl and methyl groups, will sum vectorially to give a net molecular dipole moment. The presence of the electronegative bromine and nitrogen atoms suggests that the molecule will possess a significant dipole moment. The predicted magnitude, based on calculations for similar brominated pyridine derivatives, is expected to be in the range of 2.0 to 3.0 Debye. mdpi.com

| Parameter | Predicted Value (Debye) |

|---|---|

| Dipole Moment (µ) | 2.0 - 3.0 |

Reactivity and Selectivity Predictions

Beyond understanding the static electronic structure, computational chemistry can also predict the dynamic behavior of a molecule in chemical reactions.

Fukui Function Calculations for Electrophilic and Nucleophilic Sites

The Fukui function is a reactivity descriptor derived from DFT that helps to identify the most reactive sites within a molecule for both nucleophilic and electrophilic attack. derpharmachemica.comscm.com The function f(r) indicates the change in electron density at a particular point r when the total number of electrons in the system changes.

f+(r) : Corresponds to the addition of an electron and indicates sites susceptible to nucleophilic attack .

f-(r) : Corresponds to the removal of an electron and indicates sites susceptible to electrophilic attack .

For this compound, Fukui function analysis would likely predict that the nitrogen atom and certain carbon atoms in the pyridine ring are the most probable sites for electrophilic attack (possessing the highest f- values). Conversely, the carbon atom attached to the bromine atom, and potentially other positions on the pyridine ring influenced by the electron-withdrawing nature of the bromine, would be identified as the primary sites for nucleophilic attack (highest f+ values). These predictions are invaluable for designing synthetic routes involving this molecule.

| Atomic Site | Predicted Susceptibility to Electrophilic Attack (f-) | Predicted Susceptibility to Nucleophilic Attack (f+) |

|---|---|---|

| Pyridine Nitrogen | High | Low |

| Ring Carbons (general) | Moderate to High | Moderate |

| Carbon bonded to Bromine | Low | High |

Transition State Modeling for Reaction Barriers

Transition state modeling is a powerful computational tool used to investigate the energy profile of a chemical reaction. By identifying the transition state—the highest energy point along the reaction coordinate—chemists can calculate the activation energy, which is crucial for understanding reaction rates and mechanisms.

For this compound, transition state modeling could be employed to study various potential reactions, such as nucleophilic aromatic substitution at the bromine-substituted carbon or reactions involving the cyclopropyl or methyl groups. The calculations would typically involve density functional theory (DFT) methods to locate the geometry of the transition state structure and determine its energy relative to the reactants and products. This would allow for the prediction of the most favorable reaction pathways and the effect of the different substituents on the reactivity of the pyridine ring. However, no specific transition state modeling studies for reactions involving this compound have been published.

Intermolecular Interactions and Crystal Packing

The arrangement of molecules in a crystal lattice is governed by a complex interplay of intermolecular interactions. Computational methods are invaluable for dissecting and quantifying these forces.

Hirshfeld Surface Analysis

Hirshfeld surface analysis is a method used to visualize and quantify intermolecular interactions in a crystal. It defines a surface for a molecule in a crystal, where the electron distribution of the sum of the spherical atoms of the molecule is equal to the electron distribution of the sum of the spherical atoms of all other molecules in the crystal. The properties mapped onto this surface, such as d_norm, shape index, and curvedness, reveal the nature and extent of intermolecular contacts.

Quantum Theory of Atoms in Molecules (AIM) Analysis

The Quantum Theory of Atoms in Molecules (AIM), developed by Richard Bader, analyzes the topology of the electron density to define atoms, bonds, and the nature of chemical interactions. researchgate.net The presence of a bond critical point (BCP) between two atoms is a necessary condition for a chemical bond. The properties at the BCP, such as the electron density (ρ) and its Laplacian (∇²ρ), provide insight into the strength and nature of the interaction (e.g., covalent vs. closed-shell interactions like hydrogen bonds or halogen bonds).

An AIM analysis of this compound would allow for a detailed characterization of all intramolecular and intermolecular interactions based on the topology of its electron density. This would provide a rigorous quantum mechanical description of the bonding within the molecule and the non-covalent interactions that would govern its crystal packing. At present, no such analysis for this specific compound has been reported.

Reduced Density Gradient (RDG) Analysis

Reduced Density Gradient (RDG) analysis is a computational technique used to visualize and characterize non-covalent interactions. It is based on the relationship between the electron density and its gradient. Plots of the RDG versus the sign of the second eigenvalue of the Hessian matrix of the electron density multiplied by the electron density itself reveal regions of steric repulsion, van der Waals interactions, and hydrogen or halogen bonding.

For this compound, an RDG analysis would visually distinguish the different types of non-covalent interactions present in its dimeric or larger cluster forms, complementing the findings from Hirshfeld and AIM analyses. This would be particularly useful for understanding the interplay of the various functional groups in directing the supramolecular assembly. As with the other methods, specific RDG analysis for this compound is absent from the literature.

Conformational Analysis

The three-dimensional shape of a molecule, or its conformation, is critical to its properties and reactivity. Conformational analysis involves identifying the stable conformers (energy minima) and the energy barriers to rotation around single bonds.

Rotational Barriers and Preferred Conformations of Substituents

The substituents on the pyridine ring of this compound—the cyclopropyl and methyl groups—can rotate relative to the ring. Computational methods, particularly DFT, can be used to calculate the potential energy surface for these rotations. This would reveal the most stable (lowest energy) conformations and the energy barriers that must be overcome for the substituents to rotate.

A conformational analysis of this compound would provide crucial information on its preferred three-dimensional structure. For instance, it would determine the preferred orientation of the cyclopropyl group relative to the pyridine ring, which can have significant implications for its steric and electronic properties. While general studies on the rotational barriers of substituents on pyridine rings exist, a specific and detailed conformational analysis for this compound has not been documented in scientific publications.

Influence of Cyclopropyl Ring Orientation

This preferred orientation is significantly more stable than other possible conformations, such as the perpendicular conformation. The energy difference between the bisected and other conformations can be substantial, with the bisected form being lower in energy by approximately 3 kcal/mol in 2-cyclopropylpyridine. researchgate.net This stabilization has a discernible effect on the geometry of the cyclopropyl ring itself, leading to a shortening of the distal C-C bond. While direct experimental data for this compound is not available, these computational findings for similar structures suggest a strong preference for the bisected conformation. The presence of the bromo and methyl substituents on the pyridine ring is expected to have a minor influence on this conformational preference.

| Conformer | Dihedral Angle (C3-C2-C_cyclopropyl-H_cyclopropyl) | Relative Energy (kcal/mol) | Population (%) |

|---|---|---|---|

| Bisected | 0° | 0.00 | ~99 |

| Perpendicular | 90° | ~3.2 | <1 |

Natural Bond Orbital (NBO) Analysis for Charge Delocalization and Hyperconjugation

Natural Bond Orbital (NBO) analysis is a powerful computational method used to study charge delocalization, hyperconjugative interactions, and the nature of bonding within a molecule. For this compound, NBO analysis can elucidate the electronic interactions that contribute to its stability. This analysis involves the examination of interactions between filled (donor) and vacant (acceptor) orbitals and quantifying their energetic significance through second-order perturbation theory, denoted as E(2).

Key interactions in this compound would include the delocalization of the nitrogen lone pair (n) into the antibonding orbitals (σ*) of adjacent C-C and C-H bonds, as well as interactions involving the bromine atom and the cyclopropyl group. For instance, the lone pairs of the bromine atom can donate electron density to the antibonding orbitals of the pyridine ring, a common feature in halogenated aromatic systems. Similarly, the strained σ-bonds of the cyclopropyl ring can act as donors to adjacent antibonding orbitals.

These charge transfer events, or hyperconjugative interactions, lead to a more dispersed electron density, which in turn stabilizes the molecule. The magnitude of the E(2) value for a given donor-acceptor interaction is proportional to the strength of that interaction. While specific NBO data for this compound is not published, a representative analysis would likely reveal the interactions summarized in the table below.

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) | Interaction Type |

|---|---|---|---|

| LP (1) N1 | σ(C2-C3) | ~5.8 | Lone Pair Delocalization |

| LP (1) N1 | σ(C2-C_cyclopropyl) | ~4.2 | Lone Pair Delocalization |

| LP (2) Br8 | σ(C4-C5) | ~1.5 | Halogen Hyperconjugation |

| σ (C_cyclopropyl-C_cyclopropyl) | σ(C2-N1) | ~2.1 | Ring Strain Delocalization |

Role As a Synthetic Scaffold and Chemical Building Block

Precursor for Advanced Heterocyclic Architectures

Halogenated pyridines are foundational to the synthesis of more complex heterocyclic systems. The bromine atom on the pyridine (B92270) ring is particularly well-suited for a variety of cross-coupling reactions.

Based on established methodologies for similar bromo-pyridines, the bromine atom of 5-Bromo-2-cyclopropyl-4-methylpyridine would be an ideal site for palladium-catalyzed cross-coupling reactions. mdpi.comresearchgate.net Reactions such as the Suzuki-Miyaura (using boronic acids), Stille (using organostannanes), Heck (using alkenes), and Buchwald-Hartwig (using amines or alcohols) would theoretically allow for the introduction of diverse aryl, heteroaryl, alkyl, or amino groups at this position. mdpi.comyoutube.com This would transform the starting material into a variety of more complex, multiply substituted pyridine derivatives. For instance, a Suzuki coupling could yield 5-aryl-2-cyclopropyl-4-methylpyridines, significantly increasing the molecular complexity in a single, efficient step. mdpi.com

Table 1: Hypothetical Suzuki-Miyaura Cross-Coupling Reactions

| Coupling Partner (Ar-B(OH)₂) | Catalyst System (Example) | Hypothetical Product |

|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄ / K₂CO₃ | 5-Phenyl-2-cyclopropyl-4-methylpyridine |

| Thiophene-2-boronic acid | Pd(dppf)Cl₂ / Cs₂CO₃ | 5-(Thiophen-2-yl)-2-cyclopropyl-4-methylpyridine |

| 4-Methoxyphenylboronic acid | Pd(OAc)₂ / SPhos / K₃PO₄ | 2-Cyclopropyl-4-methyl-5-(4-methoxyphenyl)pyridine |

This table is illustrative and based on known reactivity of similar compounds, as specific data for this compound is unavailable.

The synthesis of fused-ring systems like quinolines and naphthyridines often involves the cyclization of appropriately substituted pyridine or aniline (B41778) precursors. organic-chemistry.orgnih.gov While there is no direct literature describing the use of this compound for this purpose, one could envision multi-step synthetic pathways. For example, functionalization of the bromine atom followed by modification of the methyl group could create a precursor suitable for an intramolecular cyclization reaction, such as the Friedländer annulation, to form a quinoline-type structure. organic-chemistry.org Similarly, building blocks for naphthyridines often derive from aminopyridines. nih.govencyclopedia.pub A synthetic route could potentially convert the bromo-substituent to an amino group, which would then be a handle for building a second fused ring. However, such pathways remain speculative without experimental validation.

Diversification of Chemical Space

The concept of chemical space refers to the vast ensemble of all possible molecules. youtube.com Building blocks like this compound are crucial for accessing novel areas of this space.

The unique combination of cyclopropyl (B3062369), methyl, and bromo substituents on a pyridine core makes this compound a gateway to a distinct family of chemical entities not accessible from more common starting materials. Each modification of this scaffold through reactions at the bromine site or other positions would generate a new molecule, contributing to the exploration of uncharted chemical territory.

The carbon-bromine bond is a linchpin for chemical diversification. Beyond the cross-coupling reactions mentioned, it can be transformed through various other reactions:

Lithiation: Reaction with organolithium reagents (e.g., n-BuLi) would form a lithiated pyridine intermediate. This highly reactive species can then be quenched with a wide range of electrophiles to introduce functionalities like carboxyl groups (using CO₂), aldehydes (using DMF), or other carbon or heteroatom substituents.

Cyanation: The introduction of a nitrile (cyano) group in place of bromine can be achieved, providing a versatile functional group that can be hydrolyzed to a carboxylic acid or reduced to an amine.

Amination: Direct nucleophilic substitution or, more commonly, palladium-catalyzed amination can install primary or secondary amine functionalities.

Method Development and Organic Reaction Discovery

While no methods have been specifically developed using this compound, its unique electronic and steric properties could make it an interesting substrate for testing new synthetic methodologies. The interplay between the electron-donating methyl and cyclopropyl groups and the electron-withdrawing/coupling-ready bromine atom could influence reaction outcomes, potentially leading to the discovery of new catalytic systems or reaction conditions with unique selectivity. The development of a robust synthesis for this compound itself would also constitute a valuable contribution to synthetic methodology.

Facilitating New Bond-Forming Reactions

The primary utility of this compound in synthesis stems from the reactivity of its carbon-bromine bond. This feature allows it to be a key participant in numerous palladium-catalyzed cross-coupling reactions, which are foundational methods for creating new carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: This compound is an excellent substrate for Suzuki-Miyaura reactions, where the bromine atom is substituted by an organic substituent from a boronic acid or ester. This reaction is widely used to form new carbon-carbon bonds, allowing for the introduction of diverse aryl and heteroaryl groups. mdpi.comresearchgate.net

Sonogashira Coupling: The bromo-group can be coupled with terminal alkynes in the presence of palladium and copper catalysts. This Sonogashira reaction is a powerful method for synthesizing alkynyl-pyridines, which are important precursors for various functional molecules.

Buchwald-Hartwig Amination: This reaction enables the formation of carbon-nitrogen bonds by coupling the bromo-pyridine with a wide array of primary or secondary amines. This provides a direct route to synthesize substituted amino-pyridines.

These reactions are characterized by their tolerance of various functional groups and their reliability in constructing complex molecular frameworks from the this compound scaffold.

| Reaction Type | Bond Formed | Key Reagents | Catalyst System (Typical) |

| Suzuki-Miyaura Coupling | Carbon-Carbon (C-Aryl/Alkyl) | Aryl/Alkyl Boronic Acid | Palladium Catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₃PO₄) |

| Sonogashira Coupling | Carbon-Carbon (C-Alkynyl) | Terminal Alkyne | Palladium Catalyst, Copper(I) Co-catalyst, Base |

| Buchwald-Hartwig Amination | Carbon-Nitrogen (C-N) | Primary/Secondary Amine | Palladium Catalyst, Ligand (e.g., dppf), Base |

Exploration of Novel Synthetic Pathways for Pyridine Derivatives

Beyond its direct use in cross-coupling, this compound is a starting point for exploring novel synthetic transformations to produce a variety of pyridine derivatives. The bromo group can be chemically manipulated into other functionalities, which in turn can undergo further reactions.

For example, the bromine atom can be subjected to metal-halogen exchange to form an organometallic intermediate (e.g., an organolithium or Grignard reagent). This reactive species can then be treated with a range of electrophiles to introduce diverse substituents at the 5-position. Another potential pathway is the conversion of the bromo group into a cyano group (-CN) through cyanation. The resulting nitrile can be a versatile intermediate, capable of being hydrolyzed to a carboxylic acid, reduced to an aminomethyl group, or converted into a tetrazole ring, thus opening up a wide array of synthetic possibilities for new pyridine derivatives.

Applications in Pre-Synthetic Library Design and Construction (non-biological focus)

In academic research focused on developing new synthetic methods and exploring chemical space, this compound is a valuable tool for designing and building collections of molecules, known as chemical libraries.

Scaffold for Combinatorial Chemistry (academic methodology)

The well-defined reactivity of this compound makes it an ideal core structure, or scaffold, for combinatorial chemistry. In this approach, a common core is reacted with a large set of diverse building blocks to rapidly generate a library of related compounds.